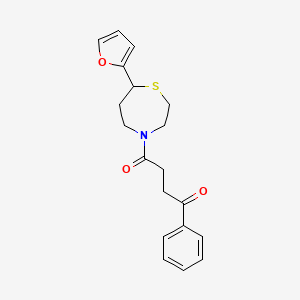

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

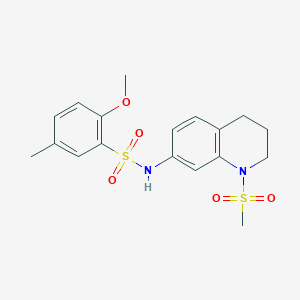

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur in the ring. The compound you mentioned seems to be a complex organic molecule that contains these structures.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks like furan and a suitable thiazepane derivative. The exact synthetic route would depend on the specific reactions involved, which could include various types of coupling reactions, substitutions, and possibly ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the seven-membered thiazepane ring and the aromatic furan ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan and thiazepane rings, as well as the phenyl and butane-1,4-dione groups. Furan rings can participate in a variety of reactions, including electrophilic substitution and Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the butane-1,4-dione part of the molecule could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of 3,3:6,6-dibutano-3a-methyl-6a-phenyltetrahydrofuro[3,2-b]furan-2,5-dione through the interaction of methyl 1-bromocyclopentanecarboxylate with zinc and 1-phenylpropan-1,2-dione demonstrates the potential for creating complex furan derivatives for various applications, including material science and pharmaceuticals. The structure was determined by single crystal X-ray diffraction study (Kirillov, Slepukhin, & Nikiforova, 2015).

Chemical Transformations

- Acid-catalyzed transformations of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans suggest a methodology for modifying furan derivatives to enhance their chemical properties or to produce new compounds with potential applications in medicinal chemistry and materials science (Onitsuka, Nishino, & Kurosawa, 2000).

Catalysis and Synthesis

- The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives highlights the role of catalysts in facilitating complex reactions to produce therapeutically relevant molecules (Reddy et al., 2012).

Antimicrobial and Anticancer Activities

- The synthesis and evaluation of 1,3-thiazepine derivatives, including those derived from compounds structurally related to the chemical of interest, for their pharmacological activity and in vitro efficacy against various viruses, such as HIV-1 and HBV, demonstrate the potential for designing new therapeutic agents (Struga et al., 2009).

Hypoglycemic Activity

- Research into 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives for their in-vivo hypoglycemic property and molecular docking studies to observe their binding interaction at the PPARγ receptor offers insights into the development of new drugs for managing diabetes (Kumar, Rao, & Reddy, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(24-14-12-20)17-7-4-13-23-17/h1-7,13,18H,8-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCHXMCKDLABOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)

![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)